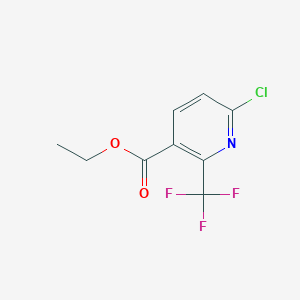

![molecular formula C9H10N2O2 B1356955 (4-methoxy-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol CAS No. 290332-99-9](/img/structure/B1356955.png)

(4-methoxy-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol

概要

説明

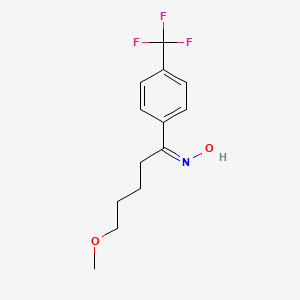

“(4-methoxy-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol” is a chemical compound that has been mentioned in the context of HIV-1 attachment inhibitors . It is a derivative of indole, which interferes with the interaction of the HIV surface protein gp120 with the host cell receptor CD4 .

Molecular Structure Analysis

The molecular structure of “(4-methoxy-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol” is not explicitly provided in the available literature. It is a derivative of indole , which suggests it has a complex heterocyclic structure.Chemical Reactions Analysis

The specific chemical reactions involving “(4-methoxy-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol” are not detailed in the available literature. It is known to interfere with the interaction of the HIV surface protein gp120 with the host cell receptor CD4 , suggesting it may be involved in complex biological reactions.科学的研究の応用

- Scientific Field : Biomedical Applications

- Summary of the Application : 1H-Pyrazolo[3,4-b]pyridines are a group of heterocyclic compounds that have been extensively studied for their biomedical applications . They have attracted the interest of medicinal chemists due to their close similarity with the purine bases adenine and guanine .

- Methods of Application or Experimental Procedures : The synthesis of these compounds often starts from a preformed pyrazole or pyridine . The diversity of the substituents present at positions N1, C3, C4, C5, and C6, and the synthetic methods used for their synthesis have been covered in the literature .

- Results or Outcomes : More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described, which are included in more than 5500 references (2400 patents) up to date .

-

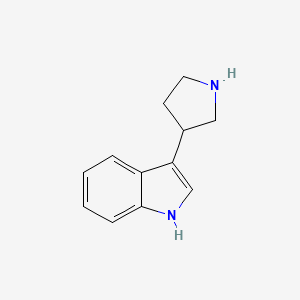

Pyrrolo[1,2-a]indoles : This is a privileged heterocycle found in numerous natural products and has been shown to exhibit diverse pharmacological properties . Recent years have witnessed immense interest from the synthesis community on the synthesis of this scaffold .

-

1H-Pyrazolo[3,4-b]pyridines : More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described which are included in more than 5500 references (2400 patents) up to date . This review covers the analysis of the diversity of the substituents present at positions N1, C3, C4, C5, and C6, the synthetic methods used for their synthesis, starting from both a preformed pyrazole or pyridine, and the biomedical applications of such compounds .

-

Pyrrolo[1,2-a]indoles : This is a privileged heterocycle found in numerous natural products and has been shown to exhibit diverse pharmacological properties . Recent years have witnessed immense interest from the synthesis community on the synthesis of this scaffold .

-

1H-Pyrazolo[3,4-b]pyridines : More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described which are included in more than 5500 references (2400 patents) up to date . This review covers the analysis of the diversity of the substituents present at positions N1, C3, C4, C5, and C6, the synthetic methods used for their synthesis, starting from both a preformed pyrazole or pyridine, and the biomedical applications of such compounds .

将来の方向性

The future directions for research on “(4-methoxy-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol” are not explicitly stated in the available literature. Given its potential role as an HIV-1 attachment inhibitor , future research could focus on further elucidating its mechanism of action and potential therapeutic applications.

特性

IUPAC Name |

(4-methoxy-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2/c1-13-8-2-3-10-9-7(8)4-6(5-12)11-9/h2-4,12H,5H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WANNRDGKWMDIPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C=C(NC2=NC=C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60579126 | |

| Record name | (4-Methoxy-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60579126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-methoxy-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol | |

CAS RN |

290332-99-9 | |

| Record name | (4-Methoxy-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60579126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

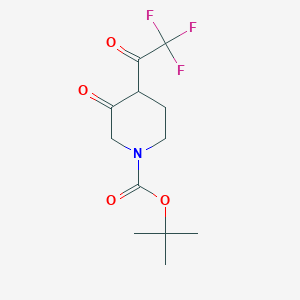

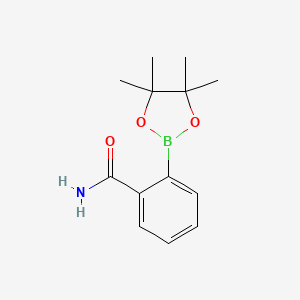

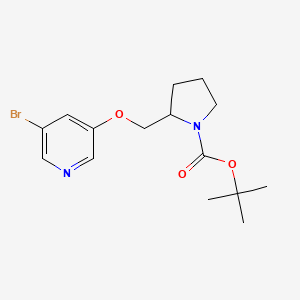

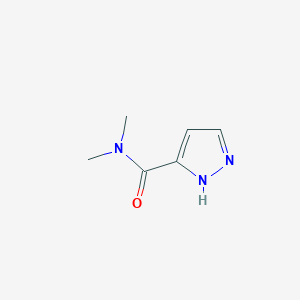

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,3,7-Triazaspiro[4.4]nonane-2,4-dione](/img/structure/B1356893.png)

![2,3,4,5-tetrahydro-1H-benzo[b]azepin-8-amine](/img/structure/B1356895.png)